1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene
Description
1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine atoms at positions 2 and 5, and a dimethoxymethyl group (-CH(OCH₃)₂) at position 4. This structure combines electron-withdrawing halogens (Br, F) with an electron-donating dimethoxymethyl substituent, creating unique electronic and steric properties. The compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatility in cross-coupling reactions and functional group transformations .
Properties
IUPAC Name |
1-bromo-4-(dimethoxymethyl)-2,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O2/c1-13-9(14-2)5-3-8(12)6(10)4-7(5)11/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFHGUNKMUCWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=C(C=C1F)Br)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene can be synthesized through several methods. One common method involves the bromination of 4-(dimethoxymethyl)-2,5-difluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia or potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Major Products
Substitution: Formation of 4-(dimethoxymethyl)-2,5-difluoroaniline or 4-(dimethoxymethyl)-2,5-difluorothiophenol.
Oxidation: Formation of 4-(formyl)-2,5-difluorobenzene or 4-(carboxyl)-2,5-difluorobenzene.
Reduction: Formation of 4-(dimethoxymethyl)-2,5-difluorobenzene.
Scientific Research Applications
1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In oxidation reactions, the dimethoxymethyl group is converted to an aldehyde or carboxylic acid through an oxidative pathway. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their molecular properties, and applications:
Reactivity and Electronic Effects
Electron-Withdrawing vs. Donating Groups :
- The dimethoxymethyl group (-CH(OCH₃)₂) in the target compound donates electrons via methoxy groups, mitigating the electron-withdrawing effects of Br and F. This balance facilitates regioselective electrophilic aromatic substitution (e.g., nitration) at the para position relative to the dimethoxymethyl group .
- In contrast, the chloromethyl (-CH₂Cl) and difluoromethyl (-CF₂H) analogs exhibit stronger electron-withdrawing effects, directing reactions to meta positions .
- Stability and Solubility: The dimethoxymethyl group improves solubility in polar aprotic solvents (e.g., DCM, THF) compared to halogenated analogs .
Biological Activity
1-Bromo-4-(dimethoxymethyl)-2,5-difluorobenzene is a halogenated aromatic compound with potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, agrochemicals, and material science. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.
- Molecular Formula : C9H10BrF2O2
- Molecular Weight : 267.08 g/mol
- CAS Number : 90408454
- Structural Formula :
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various cellular targets. The compound's halogenated structure suggests potential reactivity with nucleophiles and may influence its pharmacological properties.
Potential Mechanisms Include:
- Antimicrobial Activity : Preliminary studies indicate that halogenated compounds can exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting key metabolic pathways.
- Anticancer Properties : Some derivatives of halogenated benzene compounds have shown promise in cancer research by inducing apoptosis in cancer cells through various signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.
Toxicity and Safety Profile
The safety profile of this compound has not been extensively studied. However, related compounds have been evaluated for their toxicity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
